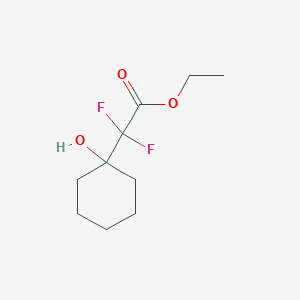

Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O3/c1-2-15-8(13)10(11,12)9(14)6-4-3-5-7-9/h14H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGLYDCQOXRXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCCCC1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248288 | |

| Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92207-61-9 | |

| Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92207-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Rising Star of Medicinal Chemistry: A Technical Guide to Gem-Difluoro Building Blocks

In the relentless pursuit of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to the strategic incorporation of fluorine. Among the array of fluorinated motifs, the gem-difluoromethylene (CF2) group has emerged as a uniquely powerful and versatile building block. Its ability to act as a bioisostere for common functionalities, coupled with its profound impact on a molecule's physicochemical properties, has cemented its role in modern drug design.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and strategic application of gem-difluoro building blocks.

The Strategic Advantage of Gem-Difluorination in Drug Design

The introduction of a gem-difluoro group into a drug candidate is a deliberate strategy to modulate its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The unique electronic nature of the CF2 group, with its two highly electronegative fluorine atoms, imparts significant changes to the local molecular environment.

Bioisosteric Replacement: Mimicking and Modifying

The gem-difluoromethylene group is an excellent bioisostere for carbonyl groups, ether linkages, and even sulfonyl groups.[2][3] This mimicry allows for the subtle alteration of a molecule's structure to improve its drug-like properties without drastically changing its ability to bind to its biological target. For instance, replacing a metabolically labile carbonyl group with a robust CF2 group can significantly enhance a compound's metabolic stability.[4]

Tuning Physicochemical Properties for Optimal Performance

The incorporation of a gem-difluoro moiety can have a profound and often predictable impact on several key physicochemical parameters critical for drug development:

-

Metabolic Stability: One of the most significant advantages of gem-difluorination is the enhancement of metabolic stability. By replacing metabolically vulnerable C-H bonds with strong C-F bonds, the molecule becomes less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can lead to improved oral bioavailability and a longer in vivo half-life.

-

Lipophilicity (LogP/LogD): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[5][6] While fluorine is highly electronegative, the introduction of a CF2 group can sometimes lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing off-target effects.[7] However, the overall impact is influenced by the molecular environment, including the proximity of other functional groups.[8][9]

-

Acidity/Basicity (pKa): The strong electron-withdrawing inductive effect of the gem-difluoro group can significantly lower the pKa of nearby acidic or basic functional groups.[5][6][8] This modulation of pKa can be strategically employed to optimize a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

-

Conformational Control: The stereoelectronic effects of the C-F bonds can influence the conformational preferences of a molecule.[10][11] This can be particularly impactful in macrocyclic drugs, where the gem-difluoro group can encourage specific conformations that may lead to enhanced target binding or altered metabolic profiles.[10][12] For example, a study on a model macrocyclic system revealed that gem-difluorination led to an equilibrium between trans and cis amide conformations, a phenomenon not observed in the non-fluorinated analogue.[11]

Synthetic Strategies for Accessing Gem-Difluoro Building Blocks

A diverse array of synthetic methodologies has been developed to introduce the gem-difluoromethylene group into organic molecules. The choice of method often depends on the desired molecular scaffold and the compatibility of functional groups.

From Carbonyls and Their Surrogates: Deoxyfluorination

One of the most common approaches to installing a gem-difluoro group is the deoxyfluorination of ketones and aldehydes. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, Deoxo-Fluor and Xtalfluor, are widely used for this transformation.[13] Thioacetals can also be converted to gem-difluoro compounds using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in the presence of a Lewis acid.[14]

Experimental Protocol: Deoxyfluorination of a Ketone using DAST

-

Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the ketone substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 equiv) dropwise to the cooled solution.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Building from Alkenes and Alkynes: Difluorocarbene Chemistry

The [2+1] cycloaddition of difluorocarbene (:CF2) with alkenes and alkynes is a powerful method for constructing gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[15][16][17] Various precursors can be used to generate difluorocarbene in situ.

-

Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane (TMSCF3) is a versatile difluorocarbene precursor that can be activated by a fluoride source (e.g., TBAF) or iodide salts (e.g., NaI).[15][17]

-

Sodium Chlorodifluoroacetate (ClCF2COONa): Thermal decomposition of this salt generates difluorocarbene, a classic method that remains valuable.[17][18]

-

Hexafluoropropylene Oxide (HFPO): This reagent decomposes at elevated temperatures to provide difluorocarbene.[17]

Experimental Protocol: Difluorocyclopropanation of an Alkene using TMSCF3 and NaI

-

Preparation: To a sealed tube, add the alkene (1.0 equiv), sodium iodide (NaI) (2.2 equiv), and anhydrous solvent (e.g., DMF or acetonitrile).

-

Reagent Addition: Add trifluoromethyltrimethylsilane (TMSCF3) (2.0 equiv) to the mixture.

-

Heating: Seal the tube and heat the reaction mixture to 65-80 °C for 12-24 hours.[15] Monitor the reaction progress by GC-MS or 19F NMR.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography or distillation to afford the gem-difluorocyclopropane.[15]

Functionalization of Gem-Difluoroalkenes

Gem-difluoroalkenes are versatile intermediates that can be further elaborated to a wide range of gem-difluorinated compounds.[19][20][21] The electron-deficient nature of the double bond makes them susceptible to nucleophilic attack.[21] Transition metal-catalyzed reactions have also been developed for the functionalization of gem-difluoroalkenes, although these often proceed with the loss of one or both fluorine atoms.[19][20] However, fluorine-retentive strategies are an active area of research.[21]

Migratory Gem-Difluorination of Alkenes

Recent advances have led to the development of iodine(III)-mediated migratory gem-difluorination of alkenes.[22] This powerful strategy allows for the synthesis of diverse gem-difluoroalkanes, often with the introduction of a synthetically versatile functional group at the β-position.[22][23][24][25]

Data-Driven Insights: Quantifying the Impact of Gem-Difluorination

The decision to incorporate a gem-difluoro group should be guided by a clear understanding of its quantitative effects on key molecular properties. The following table summarizes representative data from the literature.

| Property | Non-Fluorinated Analogue | Gem-Difluorinated Analogue | Δ Value | Reference(s) |

| pKa (Carboxylic Acid) | 4.8 | 4.3 | -0.5 | [5][8] |

| pKa (Amine) | 10.5 | 10.0 | -0.5 | [5][8] |

| LogP (Cyclohexane derivative) | 3.5 | 2.66 | -0.84 | [7] |

| Metabolic Stability (% remaining after 60 min) | Low (e.g., <20%) | High (e.g., >80%) | Significant increase | [4] |

Note: The values presented are illustrative and can vary significantly depending on the specific molecular context.

Visualizing the Concepts: Workflows and Logical Relationships

To better illustrate the strategic considerations and synthetic pathways discussed, the following diagrams are provided.

Figure 1: Strategic workflow for the incorporation of a gem-difluoro group in drug discovery.

Figure 2: Key synthetic pathways to access gem-difluoro building blocks.

Conclusion and Future Outlook

Gem-difluoro building blocks have proven to be invaluable tools in the medicinal chemist's arsenal. Their ability to fine-tune critical drug-like properties in a predictable manner makes them a highly attractive motif for lead optimization and the development of next-generation therapeutics. As synthetic methodologies continue to evolve, providing even more efficient and selective access to complex gem-difluorinated scaffolds, the impact of this "rising star" of medicinal chemistry is set to grow even further. The continued exploration of fluorine-retentive functionalization reactions and the development of novel difluorocarbene precursors will undoubtedly open up new avenues for the application of these remarkable building blocks in the design of innovative medicines.

References

- Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Vertex AI Search.

- Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Vertex AI Search.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. Vertex AI Search.

- Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Vertex AI Search.

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. Vertex AI Search.

- Synthesis of gemDifluorocyclopropa(e)nes and O, S, N, and PDifluoromethylated Compounds with TMSCF2Br. Vertex AI Search.

- Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Vertex AI Search.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - DiVA. Vertex AI Search.

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchG

- Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC. Vertex AI Search.

- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. Vertex AI Search.

- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimin

- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. Vertex AI Search.

- gem-Difluorinated Amines for Drug Design - Enamine. Vertex AI Search.

- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv. Vertex AI Search.

- Recent advances in the applications of gem-difluoromethylene alkynes - RSC Publishing. Vertex AI Search.

- (PDF)

- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylen

- Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes - PubMed. Vertex AI Search.

- The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. Vertex AI Search.

- Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery | Request PDF - ResearchG

- Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction | Organic Letters - ACS Public

- Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability - Benchchem. Vertex AI Search.

- Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Vertex AI Search.

- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimin

- The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E. Vertex AI Search.

-

Synthesis of -Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[10][26]-Sulfonyloxy Migration - ResearchGate. Vertex AI Search.

-

Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[10][26]-Sulfonyloxy Migration | ChemRxiv. Vertex AI Search.

- Recent advances in green fluorine chemistry. Vertex AI Search.

- Vinyl fluoride synthesis by fluorination - Organic Chemistry Portal. Vertex AI Search.

- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA. Vertex AI Search.

- Synthesis of β-tosyloxylated gem-difluoroalkanes via sulfonyloxy migr

- Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds - Benchchem. Vertex AI Search.

- gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid - Beilstein Journals. Vertex AI Search.

- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC. Vertex AI Search.

- The geminal difluoromethylene group: bioisosterism, and catalysis-based...

- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | ChemRxiv. Vertex AI Search.

- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.

- Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchG

- Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes | The Journal of Organic Chemistry - ACS Public

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Public

- Application Notes and Protocols for Incorporating Gem-Difluoro Groups into Organic Scaffolds - Benchchem. Vertex AI Search.

- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - MDPI. Vertex AI Search.

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 13. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 15. sioc.cas.cn [sioc.cas.cn]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Guide: Difluoromethylene Linker Synthesis Intermediates

Executive Summary

The difluoromethylene moiety (

This guide details the synthesis of

-

Difluoromethylene Radical Anion Synthons (diFRAS): For modular

construction. -

Difluorocarbene Precursors: For heteroatom bridging (

). -

Functionalized Sulfones: For gem-difluoroolefination and subsequent linker saturation.

Part 1: Strategic Classification of Intermediates

The synthesis of difluoromethylene linkers has evolved from harsh deoxofluorination (e.g., DAST) to controllable, catalytic methods. The choice of intermediate dictates the bond-forming logic.

| Intermediate Class | Primary Reagent | Reactivity Mode | Linker Type |

| Radical Anion Synthon | Radical ( | ||

| Difluorocarbene | Electrophilic Carbene ( | ||

| Julia-Kocienski Sulfone | Nucleophilic Addition-Elimination |

Part 2: Deep Dive – The Radical Anion Synthon (diFRAS) Strategy

Objective: Modular construction of

Historically,

Mechanistic Logic[7][8]

-

Deprotonation: Base removes the acidic proton (

-to-sulfone) to form the anion -

Electrophilic Trapping: The anion reacts with an alkyl halide or electrophile (

) to form the intermediate -

Radical Generation: Under visible light photoredox conditions, the

bond undergoes homolytic cleavage, generating the radical -

Radical Addition: The radical adds to an alkene (radical acceptor) to form the final

linkage.

Visualization: diFRAS Pathway

Experimental Protocol: Modular Assembly of

Source: Adapted from Nature Communications, 2025 [1].[3]

Reagents:

-

Difluoromethyl phenyl sulfone (

)[1][3][5][6] -

Electrophile (e.g., Alkyl iodide)

-

Radical Acceptor (e.g., Styrene derivative)

-

Base: Potassium formate (

) -

Solvent: DMSO

Step-by-Step:

-

Coupling 1 (Nucleophilic): To a vial, add

(1.0 equiv), Base (1.2 equiv), and the Electrophile (1.0 equiv) in DMF. Stir at RT for 2 hours. Isolate the intermediate -

Coupling 2 (Radical): Dissolve the sulfone intermediate (0.2 mmol) in DMSO (2 mL). Add the Radical Acceptor (2.0 equiv), photocatalyst (e.g.,

, 1 mol%), and H-source (if reductive coupling is desired). -

Irradiation: Degas the mixture with

sparging (10 min). Irradiate with Blue LEDs (450 nm) at RT for 18 hours. -

Purification: Dilute with brine, extract with EtOAc, and purify via column chromatography to obtain the

linker.

Part 3: Heteroatom Bridging via Difluorocarbenes

Objective: Synthesis of

While

Mechanistic Logic

acts as a "hard" source ofVisualization: Difluorocarbene Insertion Cycle

Protocol: Synthesis of Difluoromethyl Ethers

Source: Adapted from Org. Lett. 2013 and Chem. Commun. 2013 [2, 3].

Reagents:

- (1.2 equiv)

-

Substrate: Phenol or Alcohol

-

Base:

(20 equiv, aq. solution) or Initiator: -

Solvent:

or

Procedure:

-

Setup: In a reaction tube, dissolve the phenol derivative (1.0 mmol) in

(4 mL). -

Base Addition: Add aqueous

(4M, 5 mL). Cool to 0°C. -

Reagent Addition: Add

(1.2 mmol) dropwise. -

Reaction: Allow to warm to RT and stir for 30 minutes. The rapid evolution of

ensures insertion into the phenoxide anion. -

Workup: Extract with diethyl ether. The product

can be further functionalized at the terminal H (via lithiation) to create

Part 4: Gem-Difluoroolefination as Linker Precursors

Objective: Creating

This reagent is superior to standard Julia-Kocienski reagents because the 2-pyridyl group stabilizes the intermediate sulfinate, allowing for high-yielding gem-difluoroolefination of aldehydes and ketones.

Comparison of Sulfone Reagents:

| Reagent | Stability | Nucleophilicity | Byproduct Removal |

| High | Moderate | Difficult (Sulfinic acid) | |

| High | High | Easy (Water-soluble Pyridin-2-ol) | |

| Moderate | High | Moderate |

Protocol: Gem-Difluoroolefination

Source: Adapted from Org.[7] Lett. 2010 [4].[7][8][9]

-

Deprotonation: Dissolve

(1.2 equiv) in DMF at -50°C. Add NaHMDS (1.3 equiv). -

Addition: Add the aldehyde/ketone substrate.[10][11] Stir for 1 hour.

-

Elimination: The intermediate spontaneously undergoes Smiles rearrangement and elimination to yield

or -

Linker Formation: The resulting gem-difluoroalkene is a versatile handle. It can be hydrogenated (

) to a difluoromethylene linker or subjected to nucleophilic addition to create complex scaffolds.

References

-

Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. Nature Communications, 2025.[3] [Link]

-

Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br. Chemistry – A European Journal, 2013. [Link]

-

Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications, 2013. [Link]

-

Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 2010.[7][8] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 10. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Introduction: The Fluorine Effect & The Passivation Barrier

Application Note: Zinc Activation Strategies for Difluoroacetate Coupling

The incorporation of the difluoromethylene unit (–CF₂–) is a cornerstone strategy in medicinal chemistry, acting as a lipophilic bioisostere for oxygen or a metabolically stable surrogate for a carbonyl group. However, the synthesis of these motifs via the Reformatsky reaction—coupling ethyl bromodifluoroacetate (1 ) with electrophiles—presents a unique kinetic challenge compared to non-fluorinated analogs.

The Core Problem:

-

Bond Strength: The high electronegativity of the two fluorine atoms strengthens the adjacent C–Br bond (bond dissociation energy increases), making the oxidative insertion of Zinc slower and more difficult.

-

Zinc Passivation: Commercial zinc dust is coated with a robust layer of Zinc Oxide (ZnO) and Zinc Hydroxide. While non-fluorinated bromoacetates can often penetrate this layer with mild heating, bromodifluoroacetate requires a pristine Zn(0) surface to initiate radical formation and subsequent insertion.

Failure to properly activate zinc results in stalled reactions, recovered starting material, or the formation of homocoupled side products due to slow radical diffusion. This guide details three industry-validated protocols to ensure consistent activation.

Mechanistic Pathway & Activation Logic

Understanding the surface chemistry is vital for troubleshooting. The activation process is not merely "cleaning"; it is the initiation of a radical chain mechanism.

Figure 1: The transition from passivated zinc to the solubilized Reformatsky reagent. Successful coupling depends on the rate of Oxide Scavenging exceeding the rate of passivation.

Protocol A: TMSCl Chemical Activation (The Gold Standard)

Context: Trimethylsilyl chloride (TMSCl) is the most reliable activator for difluoroacetate coupling. It serves a dual function: it chemically reacts with surface oxides (forming soluble TMS ethers) and acts as a Lewis acid to entrap the kinetic product.

Reagents:

-

Zinc Dust (325 mesh preferred)

-

Trimethylsilyl Chloride (TMSCl) - Must be freshly distilled or high-purity grade.

-

Solvent: THF (Anhydrous, inhibitor-free).

Step-by-Step Protocol:

-

Dehydration: Flame-dry a 3-neck round bottom flask under a nitrogen stream. Allow to cool.

-

Zinc Charge: Add Zinc dust (2.0 – 3.0 equiv relative to bromide).

-

Critical Step: Heat the dry Zn dust to 150°C under vacuum (0.1 mmHg) for 30 minutes. This physically desorbs water. Cool to room temperature under N₂.

-

-

Solvation: Add anhydrous THF (0.5 M concentration relative to bromide).

-

Activation: Add TMSCl (0.05 – 0.1 equiv). Stir vigorously at room temperature for 10–15 minutes.

-

Thermal Spike: Heat the mixture to reflux (65°C) for 5 minutes, then remove the heat source.

-

Observation: You should observe a slight color change (grey to dark grey) or a "fume" inside the flask.

-

-

Initiation: Add a small portion (10%) of the ethyl bromodifluoroacetate.

-

Success Indicator: Within 2–5 minutes, an exotherm should occur. If the solvent does not boil spontaneously, apply gentle heat. Do not proceed until the exotherm is observed.

-

-

Controlled Addition: Once initiated, add the remaining bromide dropwise to maintain a gentle reflux without external heating.

-

Aging: After addition, reflux for 30 minutes to ensure complete conversion to the organozinc species (

) before adding the electrophile (aldehyde/imine).

Protocol B: Acid Wash Activation (The "Clean Surface" Method)

Context: When TMSCl is incompatible with downstream chemistry or unavailable, physical/chemical stripping using HCl is the classic alternative. This creates a highly reactive, pitted surface area.

Protocol:

-

Slurry: Suspend Zinc dust (10 g) in 10% aqueous HCl (30 mL). Stir rapidly for 2 minutes.

-

Note: Hydrogen gas will evolve. Do not exceed 2 minutes or bulk metal loss occurs.

-

-

Filtration: Filter the zinc rapidly through a sintered glass funnel.

-

Sequential Wash: Wash the filter cake explicitly in this order to remove water and expose the lattice:

-

Water (

mL) -

Acetone (

mL) -

Diethyl Ether (anhydrous,

mL)

-

-

Drying: Immediately transfer the solid to a flask and dry under high vacuum (<0.5 mmHg) at 100°C for 1 hour.

-

Storage: The resulting "Activated Zinc" must be used immediately or stored in a glovebox. It will re-passivate in air within minutes.

Protocol C: The Knochel-Type LiCl Mediation

Context: For extremely stubborn substrates where standard Reformatsky fails, the addition of Lithium Chloride (LiCl) can solubilize the organozinc species, breaking up surface aggregates that stall the reaction.

Reagents:

-

Zn Dust (Activated via Protocol A or B)

-

LiCl (anhydrous, 1.5 equiv)

Workflow:

-

Flame dry LiCl under vacuum in the reaction flask (highly hygroscopic).

-

Add Activated Zn and THF.

-

Proceed with bromide addition. The presence of LiCl forms a soluble

species, which exhibits higher kinetic reactivity toward electrophiles than the standard dimer.

Data Summary: Activation Method Comparison

| Feature | TMSCl Activation | Acid Wash (HCl) | Rieke Zinc (Reduction) |

| Preparation Time | Low (In-situ, 15 min) | Medium (1-2 hours) | High (Requires Li/Naphthalene) |

| Reproducibility | High | Moderate (Re-passivation risk) | Very High |

| Safety Profile | Good (Standard reagents) | Good | Low (Pyrophoric intermediates) |

| Difluoro Yields | 75–90% | 50–70% | >90% |

| Rec.[1] Use Case | Standard Production | Academic/Small Scale | Difficult Substrates |

Troubleshooting & Quality Control

The "Dead" Reaction: If you add the bromide and no exotherm occurs:

-

Do not add more bromide.

-

Add a crystal of Iodine (

) or a drop of 1,2-dibromoethane. -

Sonication: Place the flask in an ultrasonic bath for 5 minutes. The cavitation can mechanically disrupt the oxide layer.

The "Runaway" Reaction: Difluoroacetate coupling is prone to induction periods followed by violent exotherms.

-

Control: Always hold 90% of the bromide back until the 10% initiation charge has clearly reacted (temp spike, reflux).

References

-

Mechanistic Studies on Zinc Activation

-

The Honda-Reformatsky Reaction (Rhodium Catalysis Alternative)

-

TMSCl Activation Protocols

-

General Reformatsky Reviews

-

Ocampo, R. "The Reformatsky Reaction: Methodology and Applications." Organic Reactions, 2011.[8]

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. synarchive.com [synarchive.com]

- 9. Zinc [organic-chemistry.org]

- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 11. Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of gem-Difluoroalkenes via Zn-Mediated Decarboxylative/Defluorinative Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Solvent Selection for Ethyl Bromodifluoroacetate Reformatsky Reactions

Executive Summary

The introduction of the gem-difluoro (

This guide details the critical role of solvent thermodynamics and Lewis basicity in overcoming these energy barriers. We compare standard THF protocols against advanced activation strategies and the "Honda-Reformatsky" modification, where solvent choice dictates not just rate, but chemoselectivity.

Mechanistic Insight: The Fluorine Effect & Solvent Sphere

To select the correct solvent, one must understand the specific deactivation caused by the fluorine substituents.

The Reactivity Gap

Unlike ethyl bromoacetate, ethyl bromodifluoroacetate forms a Reformatsky reagent (

-

Inductive Effect: The high electronegativity of fluorine pulls electron density from the carbanionic center, stabilizing the C-Zn bond.

-

Consequence: The reagent is less nucleophilic. It requires a solvent that can disrupt the stable Zn-aggregate structure without "over-solvating" the metal, which would sterically hinder the attack on the carbonyl electrophile.

The Role of Solvent Coordination

The solvent acts as a ligand for the Zinc species.

-

Ether (

): Weak coordination. Often fails to break down the polymeric aggregates of the fluorinated reagent, leading to poor yields. -

THF: The "Gold Standard." It coordinates sufficiently to solubilize the monomeric or dimeric reactive species (see Diagram 1) but is labile enough to allow carbonyl coordination.

-

Polar Aprotic (DMF/NMP): High coordination. While they dissolve the reagents well, they can over-stabilize the Zinc species, rendering it inert to electrophilic attack.

Diagram 1: Mechanism & Solvent Coordination Sphere

Figure 1: The reaction pathway highlights the stabilization of the organozinc intermediate by solvent ligands (L). For fluorinated species, THF is critical for the Solvation step.

Solvent Selection Matrix

The following table summarizes solvent performance specifically for ethyl bromodifluoroacetate .

| Solvent System | Polarity ( | Coordinating Ability | Suitability | Notes |

| THF (Anhydrous) | 7.5 | Moderate | High | Standard. Balances solubility and reactivity. Must be |

| Diethyl Ether | 4.3 | Weak | Low | Generally too non-polar to solubilize the fluorinated zinc species effectively. |

| DCM | 8.9 | Non-coordinating | Medium | Requires specific activation (e.g., TMSCl) or high-shear mixing. Good for workup but not generation. |

| Acetonitrile | 37.5 | Moderate | Variable | Used in specific Rh-catalyzed (Honda) variations. Can lead to side reactions in classic Zn protocols. |

| DMF/NMP | 36.7 | High | Low | Over-stabilizes the Zn-enolate. Difficult to remove during workup. |

Experimental Protocols

Protocol A: The "Gold Standard" (TMSCl-Activated Zn in THF)

Best for: Routine synthesis of

Rationale: The C-F bond deactivation requires highly active Zinc. Thermal activation alone is often insufficient. Trimethylsilyl chloride (TMSCl) serves a dual purpose: it chemically cleans the Zinc surface (removing oxides) and traps the resulting alkoxide, driving the equilibrium forward.

Reagents

-

Ethyl bromodifluoroacetate (1.2 equiv)

-

Aldehyde/Ketone (1.0 equiv)[1]

-

Zinc dust (2.0 equiv, <10 micron particle size preferred)

-

TMSCl (0.1 - 0.2 equiv)

-

Solvent: THF (Distilled over Na/Benzophenone or column dried).

Step-by-Step Workflow

-

Zinc Activation:

-

Place Zinc dust in a flame-dried multi-neck flask under Argon.

-

Add dry THF (concentration ~0.5 M relative to substrate).

-

Add TMSCl (0.1 equiv) and stir at RT for 15 minutes. Note: Slight bubbling indicates oxide removal.

-

-

Initiation:

-

Heat the mixture to a gentle reflux (

C). -

Add 10% of the ethyl bromodifluoroacetate neat.

-

Observation: Loss of yellow color (if

was used) or exotherm indicates initiation.

-

-

Addition:

-

Mix the remaining bromodifluoroacetate and the aldehyde/ketone in dry THF.

-

Add this solution dropwise to the refluxing Zinc suspension over 30–45 minutes.

-

Critical Control: Maintain a gentle reflux throughout addition.

-

-

Completion:

-

Stir at reflux for 1–4 hours. Monitor by TLC/LCMS.

-

Note: Fluorinated reagents react slower; do not quench prematurely.

-

-

Quench & Workup:

-

Cool to

C. -

Quench with saturated

(aq) or 1M HCl (careful of gas evolution). -

Extract with

or EtOAc. Wash with brine, dry over

-

Protocol B: The "Honda-Reformatsky" (Rh-Catalyzed)

Best for: Difficult substrates or when chemoselectivity is required.

Rationale: This method uses diethylzinc (

-

Solvent Switch Insight: In THF, this yields the standard alcohol. In other solvents (or with specific substrates), it can favor acylation products.

Workflow

-

Setup: Charge flask with

(2 mol%) and substrate under -

Solvent: Add anhydrous THF.

-

Reagent: Add ethyl bromodifluoroacetate (1.1 equiv).

-

Initiation: Cool to

C. Add -

Reaction: Stir at

C for 30 mins, then RT. -

Quench: Pour into 1M HCl.

Process Visualization

Diagram 2: Experimental Workflow (Protocol A)

Figure 2: Operational sequence for the TMSCl-activated Reformatsky reaction. Maintaining anhydrous conditions in Phase 1 is the single most critical factor for success.

References

-

Sato, K., et al. (2006).[2] "Trifluoromethylation at the

-Position of -

Honda, T., et al. (2004). "Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate." Tetrahedron Letters. (Foundational work on the Rh-catalyzed variant).[2][3]

-

Reformatsky Reaction Mechanism. (2023). Chemistry LibreTexts.

- Kloetzing, R. J., et al. (2006). "Functionalized gem-difluoroolefins via a Reformatsky/Peterson olefination sequence." Tetrahedron. (Demonstrates the utility of the reagent in broader synthesis).

Sources

The Honda-Reformatsky Reaction for Difluoro Ester Addition: A Detailed Guide to Conditions and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated synthons, α,α-difluoro esters are particularly valuable building blocks. The Honda-Reformatsky reaction provides a powerful and versatile method for the nucleophilic addition of these difluoro ester enolates to a range of electrophiles, notably imines, aldehydes, and ketones. This guide offers an in-depth exploration of the reaction conditions, detailed experimental protocols, and the mechanistic rationale behind this important transformation.

Mechanistic Principles: Understanding the "Why"

The classical Reformatsky reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl group.[1] The use of zinc is crucial as the resulting organozinc intermediates are generally less reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester functionality.[1]

In the context of difluoro esters, such as ethyl bromodifluoroacetate, the reaction proceeds via a zinc enolate intermediate. The reaction's success, however, is highly dependent on the effective activation of the zinc metal, which is often coated with a passivating layer of zinc oxide.

The Crucial Role of Zinc Activation

Effective activation of zinc is paramount for a successful Reformatsky reaction. Several methods are employed to remove the deactivating oxide layer and enhance the metal's reactivity.

-

Trimethylsilyl Chloride (TMSCl): TMSCl is a highly effective activating agent. It reacts with the zinc oxide layer and is also thought to aid in the solubilization of the organozinc intermediate after its formation on the metal surface.[2][3] This dual role makes it a preferred reagent for initiating the reaction.

-

Iodine (I₂): A catalytic amount of iodine can be used to activate zinc. The disappearance of the characteristic purple color of iodine serves as a visual indicator of activation.[2]

-

1,2-Dibromoethane (DBE): Refluxing zinc with DBE leads to the formation of ethylene gas, signaling successful activation.[2]

The Honda-Reformatsky Variation: A Rhodium-Catalyzed Pathway

A significant advancement in this field is the rhodium-catalyzed version, often referred to as the Reformatsky-Honda reaction. This catalytic system, typically employing a rhodium complex like Wilkinson's catalyst (RhCl(PPh₃)₃) in conjunction with an organozinc reagent like diethylzinc (Et₂Zn), can offer improved yields and milder reaction conditions.[4] The mechanism is believed to involve a rhodium-hydride species that plays a key role in the catalytic cycle.[4] This variant has proven particularly effective for the reductive α-fluoroalkylation of α,β-unsaturated ketones.[4]

Strategic Reaction Control: Navigating the Synthesis of β-Lactams and β-Amino Esters

One of the most powerful applications of the Honda-Reformatsky reaction with difluoro esters is in the synthesis of nitrogen-containing compounds from imines. Critically, the reaction conditions can be finely tuned to selectively produce either β-lactams or β-amino esters.

The key determinant for this selectivity is the presence or absence of a controlled amount of water. Magnesium sulfate heptahydrate (MgSO₄·7H₂O) serves as a convenient source of water for this purpose.[4]

-

In the absence of MgSO₄·7H₂O (anhydrous conditions): The reaction favors the formation of the cyclized product, the α,α-difluoro-β-lactam.

-

In the presence of MgSO₄·7H₂O: The controlled release of water leads to the formation of the linear 3-amino-2,2-difluorocarboxylic ester.[4]

This remarkable level of control underscores the importance of meticulous attention to the reaction setup.

Data at a Glance: Comparative Reaction Conditions

The following table summarizes various conditions for the Honda-Reformatsky reaction with difluoro esters, providing a quick reference for experimental design.

| Electrophile | Reagents | Solvent | Additive | Product | Yield | Citation(s) |

| Imine | Ethyl bromodifluoroacetate, Zn, RhCl(PPh₃)₃, Et₂Zn | THF | None | α,α-Difluoro-β-lactam | Good to Excellent | [4] |

| Imine | Ethyl bromodifluoroacetate, Zn, RhCl(PPh₃)₃, Et₂Zn | THF | MgSO₄·7H₂O | 3-Amino-2,2-difluorocarboxylic ester | Good | [4] |

| Aldehyde/Ketone | Ethyl bromodifluoroacetate, Zn | THF/Benzene | TMSCl (for activation) | β-Hydroxy-α,α-difluoro ester | Good | [3][5] |

| α,β-Unsaturated Ketone | Ethyl bromodifluoroacetate, RhCl(PPh₃)₃, Et₂Zn | Varies (e.g., THF, DME) | None | α-(Ethoxycarbonyl)difluoromethyl ketone | Varies with solvent | [4] |

| Imine (with chiral auxiliary) | Ethyl bromodifluoroacetate, Zn | THF | None | Chiral α,α-difluoro-β-lactam | High diastereoselectivity | [1][4] |

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key transformations. Safety Precaution: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. All glassware should be thoroughly dried, and anhydrous solvents should be used.

Protocol 1: Synthesis of an α,α-Difluoro-β-lactam from an Imine

This protocol is a representative example for the synthesis of a difluoro-β-lactam under anhydrous conditions.

Reagents and Materials:

-

Imine (1.0 mmol)

-

Ethyl bromodifluoroacetate (1.5 mmol)

-

Zinc dust (2.0 mmol), activated

-

Wilkinson's catalyst [RhCl(PPh₃)₃] (0.05 mmol)

-

Diethylzinc (1.0 M in hexanes, 1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Zinc Activation (Choose one method):

-

With TMSCl: To a flame-dried flask containing zinc dust (2.0 mmol) under argon, add anhydrous THF (5 mL). Add TMSCl (0.2 mmol) and stir the suspension at room temperature for 15 minutes.

-

With Iodine: To a flame-dried flask containing zinc dust (2.0 mmol) under argon, add anhydrous THF (5 mL) and a crystal of iodine. Stir until the purple color disappears.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add the activated zinc dust (2.0 mmol) and Wilkinson's catalyst (0.05 mmol).

-

Add anhydrous THF (10 mL) to the flask.

-

In a separate flame-dried flask, dissolve the imine (1.0 mmol) in anhydrous THF (5 mL).

-

To the zinc suspension, add the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise at room temperature.

-

Add the ethyl bromodifluoroacetate (1.5 mmol) to the reaction mixture.

-

Add the solution of the imine to the reaction mixture dropwise over 10 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoro-β-lactam.

Protocol 2: Synthesis of a 3-Amino-2,2-difluorocarboxylic Ester from an Imine

This protocol illustrates the selective synthesis of the linear amino ester by incorporating a controlled source of water.

Reagents and Materials:

-

Follow Protocol 1, with the addition of:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O) (1.2 mmol)

Procedure:

-

Follow steps 1-3 of Protocol 1.

-

To the zinc suspension, add the magnesium sulfate heptahydrate (1.2 mmol).

-

Proceed with steps 4-11 of Protocol 1. The product isolated after purification will be the 3-amino-2,2-difluorocarboxylic ester.

Visualizing the Process: Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the proposed reaction mechanisms.

Caption: Simplified mechanism of the Honda-Reformatsky reaction with imines.

Conclusion

The Honda-Reformatsky reaction of difluoro esters is a robust and highly adaptable method for the synthesis of valuable fluorinated building blocks. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can selectively synthesize a range of important compounds, including β-lactams and β-amino esters. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this powerful reaction in drug discovery and organic synthesis.

References

-

Organic Syntheses Procedure. (n.d.). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Retrieved from [Link]

- Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177.

- Hanada, E. M., McShea, P. J., & Blum, S. A. (2023). Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal.

-

ResearchGate. (n.d.). Synthesis of 3-fluoro and 3,3-difluoro β-lactams by the microwave assisted Reformatsky reaction. Retrieved from [Link]

- Pellissier, H. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344.

- Linclau, B., et al. (2014). Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines. The Journal of Organic Chemistry, 79(9), 4186-4195.

- Fürstner, A. (1989). Recent advancements in the Reformatsky reaction. Synthesis, 1989(08), 571-590.

- Ranu, B. C., & Dutta, P. (2003). Indium-promoted Reformatsky reaction: a straightforward access to β-amino and β-hydroxy α,α-difluoro carbonyl compounds. Tetrahedron Letters, 44(4), 849-851.

- Parrish, J. D., Shelton, D. R., & Little, R. D. (2003). Titanocene(III)-Promoted Reformatsky Additions. Organic Letters, 5(20), 3615–3617.

- Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(14), 1418-1422.

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

PHARMD GURU. (n.d.). 28. REFORMATSKY REACTION. Retrieved from [Link]

Sources

Introduction: The Fluorine Effect in Process Chemistry

Process Development Guide: Scalable Synthesis of Fluorinated Hydroxy Esters

Fluorinated hydroxy esters are high-value chiral building blocks in modern drug discovery. The introduction of fluorine—specifically the

However, scaling these syntheses presents unique engineering challenges. The "Fluorine Effect" often destabilizes intermediates, alters reaction kinetics (e.g., the sluggish reactivity of difluoro-reformatsky reagents), and introduces severe safety hazards regarding Hydrogen Fluoride (HF) generation during workup.

This guide details two field-proven protocols for the scale-up of these motifs:

-

The Chemical Route: Zinc-mediated Reformatsky reaction for gem-difluoro esters.

-

The Catalytic Route: Ru-catalyzed Dynamic Kinetic Resolution (DKR) for chiral monofluoro hydroxy esters.

Strategic Route Selection

The choice of method is dictated by the substitution pattern of the fluorinated carbon.

Figure 1: Strategic decision tree for selecting the synthesis methodology based on target architecture.

Protocol A: Scalable Reformatsky Reaction

Target:

The Reformatsky reaction is the industrial standard for introducing the

Critical Process Parameters (CPPs)

-

Zinc Activation: Standard zinc dust is insufficient. Acid wash (HCl) or TMSCl activation is mandatory.

-

Temperature: Difluoro-Reformatsky reactions often require reflux (THF, 66 °C) to sustain the reaction, unlike non-fluorinated versions.

-

Addition Mode: Never add all reagents at once. Use a "Semi-Batch" approach.

Step-by-Step Protocol (100 g Scale Basis)

-

Zinc Activation (In-Situ):

-

Charge a 2L jacketed reactor with Zn dust (1.5 equiv) and dry THF (5 vol).

-

Inert the vessel (

).[2] -

Add TMSCl (0.05 equiv) and stir at 40 °C for 30 mins. Observation: The grey suspension should brighten slightly, indicating oxide removal.

-

-

Initiation (The "Kick"):

-

Heat the mixture to 60 °C (gentle reflux).

-

Add 5-10% of the total Ethyl Bromodifluoroacetate (BrCF

CO -

Wait: Monitor internal temperature (

). A spike of 2-5 °C indicates successful formation of the Reformatsky reagent. Do not proceed until this exotherm is observed.

-

-

Semi-Batch Addition:

-

Mix the remaining BrCF

CO -

Add this solution to the refluxing Zn slurry over 2-4 hours.

-

Control: Maintain reflux. If reflux stops, stop addition immediately.

-

-

Quench & Workup (HF Hazard Zone):

-

Cool to 0 °C.

-

Quench with cold 1M HCl . Caution: Unreacted fluorinated species can hydrolyze to release HF.

-

Separate layers. Wash organic layer with 5% NaHCO

(removes HF traces) and Brine.

-

Protocol B: Asymmetric Transfer Hydrogenation (DKR)

Target: Chiral

For monofluoro compounds, controlling the stereochemistry of both the C-F and C-OH centers is critical. The most scalable modern approach uses Ruthenium-catalyzed asymmetric transfer hydrogenation. This method converts a racemic

Mechanism of Action

The

Figure 2: Dynamic Kinetic Resolution driving the racemic starting material to a single chiral product.

Step-by-Step Protocol (Gram to Kilo Scale)

-

Catalyst Preparation:

-

Use a Ru(II)-arene complex with a chiral sulfonamido amine ligand (e.g.,

-TsDPEN). -

Loading: 0.5 - 1.0 mol% is typically sufficient for scale-up.

-

-

Reaction Setup:

-

Dissolve racemic

-fluoro- -

Solvent Note: Dichloromethane (DCM) is often used as a co-solvent to improve solubility, but for green scale-up, Ethyl Acetate is preferred if solubility permits.

-

-

Hydrogenation:

-

Stir at ambient temperature (20-25 °C) for 24 hours.

-

Monitoring: Check conversion by HPLC. The reaction is stereoconvergent; the starting material peak disappears, and a single product peak emerges.

-

-

Lactonization (Optional but Recommended):

-

If the substrate allows (e.g.,

-aryl substrates), heating the reaction mixture to 70 °C post-reduction induces spontaneous lactonization. -

Benefit: This forms a crystalline fluorinated

-lactone, which can be isolated by filtration, avoiding chromatography.

-

Comparative Data Summary

| Metric | Reformatsky (Protocol A) | DKR Hydrogenation (Protocol B) |

| Primary Target | gem-difluoro esters | Chiral monofluoro esters |

| Stereocontrol | Low (Racemic/Diastereomeric mix) | High (>98% ee, >20:1 dr) |

| Key Reagent | Zn (Stoichiometric) | Ru (Catalytic) |

| Atom Economy | Moderate (Zn salts waste) | High |

| Safety Hazard | Thermal Runaway, HF | H2 Pressure (if using gas) |

| Typical Yield | 60-75% | 85-95% |

Process Safety & Engineering: The HF Hazard

When scaling fluorinated esters, the primary hidden danger is the generation of Hydrofluoric Acid (HF).

-

Source: Unreacted acyl fluorides or hydrolysis of labile C-F bonds during acidic workup.

-

Detection: Standard pH paper is insufficient for fluoride ions. Use specific fluoride test strips if concerned.

-

Mitigation:

-

Glassware: At high temperatures, fluoride ions can etch glass reactors. For pilot scale (>10L), use Hastelloy or glass-lined reactors with regular thickness checks.

-

Antidote: Calcium Gluconate Gel must be available at the workstation.[5]

-

Spill Control: Do not use standard spill kits. Use Calcium Carbonate (

) to neutralize and precipitate fluoride as Calcium Fluoride (

-

References

-

Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012).[4] Dynamic Kinetic Resolution of

-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. -

Steward, K. M., Gentry, E. C., & Johnson, J. S. (2015).[7] Correction to Dynamic Kinetic Resolution of

-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 137(16), 5634-5634. -

Cui, H., et al. (2025).[8] Dynamic kinetic resolution of

-F- -

Shibaura Institute of Technology. (2025).[8] Revolutionizing Hydrogen Fluoride Synthesis: Scalable and Safer Generation.[8] Research News.

-

University of California San Diego. (2025). Hydrofluoric Acid Hazard and Safety Guide. UCSD Environment, Health & Safety.

-

Vila, C. (2023). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation [organic-chemistry.org]

- 5. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. sailorgroup.ucsd.edu [sailorgroup.ucsd.edu]

- 7. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shibaura-it.ac.jp [shibaura-it.ac.jp]

- 9. Dynamic kinetic resolution of α-F-β-ketone amides (esters) via Ir/f-diaphos-catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Effect of Lewis acids on difluoro-Reformatsky reaction rate

Technical Support Center: Lewis Acid Acceleration of Difluoro-Reformatsky Reactions

Ticket System Status: [ONLINE]

Current Topic: Optimizing Rate & Yield in

Introduction: The "Fluorine Tax" on Reactivity

Welcome to the technical support hub. If you are accessing this guide, you are likely experiencing the "Fluorine Tax"—the phenomenon where the introduction of a difluoromethylene (

The Core Problem: The electron-withdrawing nature of fluorine stabilizes the carbon-zinc bond, making the organozinc intermediate less nucleophilic . Consequently, the standard Reformatsky conditions (Zn, THF, reflux) often result in:

-

Sluggish reaction rates (extended induction periods).

-

Low conversion (stalled equilibrium).

-

Side reactions (protonation of the intermediate before it can attack the carbonyl).

The Solution: Lewis Acids (LAs) are not just additives; they are kinetic equalizers. By coordinating to the electrophile (aldehyde/imine), they lower the LUMO energy, compensating for the weak nucleophilicity of the difluoro-zinc species.

Module 1: Mechanistic Insight (The "Why")

To fix the reaction, you must understand the molecular bottleneck.

The Lewis Acid Effect: In a standard difluoro-Reformatsky, the rate-determining step is often the nucleophilic attack of the zinc enolate on the carbonyl.

-

Without LA: The weak nucleophile (

-enolate) struggles to attack the neutral carbonyl. -

With LA (e.g.,

,

Visualizing the Pathway:

Figure 1: Kinetic profile comparison. The Lewis Acid (LA) lowers the activation energy by activating the electrophile, bypassing the sluggish reactivity of the difluoro-zinc species.

Module 2: Reagent Selection & Troubleshooting

Ticket #404: Reaction Stalled / No Initiation

Diagnosis: Passivated Zinc surface or insufficient electrophile activation. The Fix: Do not rely on thermal activation alone.

| Method | Reagent | Mechanism of Action | Recommended For |

| The Gold Standard | Activates aldehyde; suppresses enolization side-reactions. | Sterically hindered aldehydes; suppression of retro-aldol. | |

| The Activator | TMSCl (Trimethylsilyl chloride) | Cleans Zn surface (removes oxides); solubilizes Zn-adducts. | Mandatory for almost all difluoro-Reformatsky runs. |

| The Heavy Lifter | Mediates radical/anion transfer; highly Lewis acidic. | Stereoselective additions; difficult substrates. | |

| The Catalyst | Promotes oxidative addition of Zn to C-Br bond. | Extremely sluggish alkyl halides (e.g., |

FAQ: Common User Issues

Q: Can I use anhydrous

Q: My zinc clumps together. What's wrong?

A: Moisture. The difluoro-Reformatsky is hypersensitive to water because the protonation of the

-

Fix: Flame-dry all glassware. Use fresh TMSCl (it acts as a scavenger).

Q: Why is my yield low despite 100% conversion of the bromide?

A: You likely formed the "protonated" side product (

-

Fix: Increase the concentration of the aldehyde or use a Lewis Acid (

) to accelerate the trapping step.

Module 3: Experimental Protocols

Protocol A: Cerium(III)-Promoted Difluoro-Reformatsky

Best for: General synthesis, preventing side reactions with enolizable ketones.

Reagents:

-

Aldehyde/Ketone (1.0 equiv)[1]

-

Ethyl bromodifluoroacetate (1.5 - 2.0 equiv)

-

Zinc dust (2.0 - 3.0 equiv) - Must be activated

- (1.5 equiv)

-

THF (Anhydrous)

Workflow:

-

Drying Step: Place

in a flask. Heat to 140–150°C under high vacuum (<1 mmHg) for 2 hours while stirring. The white powder should become fine and mobile. Cool to RT under Argon. -

Slurry Formation: Add dry THF to the dried

. Stir for 1-2 hours to form a suspension. -

Zinc Addition: Add activated Zinc dust to the suspension.[1]

-

Activation: Add TMSCl (0.1 equiv) to "clean" the system. Stir for 15 mins.

-

Reaction: Cool to 0°C (or RT depending on substrate). Add the carbonyl compound.[1][2][3][4]

-

Initiation: Add the ethyl bromodifluoroacetate dropwise. Note: An exotherm indicates successful initiation.

-

Quench: Once TLC shows consumption of aldehyde, quench with dilute HCl (1M).

Protocol B: The "Honda-Reformatsky" (Rhodium Catalysis)

Best for: Extremely unreactive halides or when mildest conditions are required.

Workflow:

-

Mix

(5 mol%) and Zinc (Et2Zn or dust) in THF. -

The Rhodium complex catalyzes the insertion of Zn into the

bond, generating the Reformatsky reagent efficiently without harsh heat. -

Add the electrophile.

Troubleshooting Flowchart

Use this logic gate to diagnose your failed experiment.

Figure 2: Decision tree for troubleshooting difluoro-Reformatsky failures. "SM" = Starting Material.

References

-

Sato, K., Tarui, A., Omote, M., Ando, A., & Kumadaki, I. (2002). Reformatsky Reaction of Ethyl Bromodifluoroacetate in the Presence of Methyltriisopropoxytitanium. Organic Letters , 4(11), 1867–1870.

-

Sato, K., et al. (2000). Rhodium-Catalyzed Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate. Chemical & Pharmaceutical Bulletin , 48(11), 1823-1825.

-

Honda, A., et al. (2014). Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate. Journal of Organic Chemistry , 79(9), 4186–4195.

-

Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society , 106(6), 1777–1783.

-

Linclau, B., & Poisson, T. (2021). The Asymmetric Difluoro-Reformatsky Reaction. European Journal of Organic Chemistry , 2021(12), 1825-1836.[5]

Sources

Technical Support Center: Purification Strategies for Difluoro-β-Hydroxy Esters

Welcome to the technical support center for the purification of difluoro-β-hydroxy esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable synthetic intermediates. The unique electronic properties conferred by the fluorine atoms can present distinct purification challenges compared to their non-fluorinated analogs. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities successfully.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of difluoro-β-hydroxy esters. The question-and-answer format is intended to provide direct and actionable solutions to common experimental hurdles.

Question 1: My column chromatography separation of difluoro-β-hydroxy ester diastereomers is poor, resulting in mixed fractions. What can I do to improve resolution?

Answer:

Poor resolution of diastereomers is a frequent challenge. The small differences in polarity between diastereomers, coupled with the electron-withdrawing nature of the fluorine atoms, can make separation on standard silica gel difficult. Here’s a systematic approach to improving your separation:

Underlying Causes and Mechanistic Considerations:

-

Reduced Polarity and Hydrogen Bonding: The fluorine atoms decrease the electron density of the ester and hydroxyl groups, which can weaken interactions with the silica stationary phase. This leads to faster elution and less differentiation between stereoisomers.

-

Solvent System Incompatibility: An improperly chosen solvent system may not provide sufficient selectivity to resolve the diastereomers.

Step-by-Step Troubleshooting Protocol:

-

Optimize the Solvent System:

-

Initial Screening: Begin with a standard solvent system like ethyl acetate/hexanes.[1] Perform thin-layer chromatography (TLC) to assess the initial separation.[2]

-

Fine-Tuning Polarity: If the Rf values are too high (greater than 0.4), decrease the polarity by reducing the proportion of ethyl acetate. Conversely, if the Rf is too low, increase the polarity.

-

Alternative Solvent Systems: If ethyl acetate/hexanes fails, consider systems with different selectivities. Dichloromethane/hexanes or acetone/hexanes can sometimes provide better resolution.[3] Ethers like diethyl ether or MTBE in combination with hexanes are also effective alternatives.

-

-

Consider Alternative Stationary Phases:

-

Fluorinated Phases: For particularly challenging separations, fluorinated stationary phases can offer enhanced selectivity for fluorinated compounds.[4][5] These phases can lead to different elution orders and improved resolution compared to standard silica.[4][6]

-

Alumina or Florisil: If your compound is sensitive to the acidic nature of silica gel, consider using neutral alumina or Florisil.[3] Always test for compound stability on a small scale first using TLC.[3]

-

-

Employ Gradient Elution:

-

If a single isocratic solvent system is ineffective, a shallow gradient elution can significantly improve separation. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This can help to sharpen peaks and resolve closely eluting compounds.

-

Data-Driven Solvent System Selection:

| Solvent System (v/v) | Typical Application | Considerations |

| Ethyl Acetate/Hexanes | General purpose, good starting point. | May not resolve closely related diastereomers. |

| Dichloromethane/Hexanes | Alternative for compounds with poor solubility in hexanes. | Dichloromethane is a stronger solvent than ethyl acetate. |

| Acetone/Hexanes | Can offer different selectivity. | Acetone is highly polar; use in small proportions initially. |

| Diethyl Ether/Hexanes | Good for moderately polar compounds. | Diethyl ether is highly volatile. |

Question 2: My difluoro-β-hydroxy ester is an oil and won't crystallize, even after successful chromatographic purification. How can I induce crystallization?

Answer:

The presence of fluorine atoms can disrupt crystal lattice formation, making crystallization more challenging. Additionally, residual solvent or minor impurities can inhibit crystallization.

Underlying Causes and Mechanistic Considerations:

-

Disrupted Intermolecular Interactions: The high electronegativity of fluorine can alter the molecule's dipole moment and hydrogen bonding capabilities, potentially hindering the ordered packing required for crystallization.

-

Supersaturation Issues: The solution may not be sufficiently supersaturated to initiate nucleation.

-

Inhibitory Impurities: Even small amounts of impurities can interfere with crystal growth.

Step-by-Step Troubleshooting Protocol:

-

Ensure High Purity: Re-purify a small sample by column chromatography to ensure the highest possible purity.

-

Solvent Selection for Recrystallization:

-

The ideal solvent will dissolve the compound when hot but not at room temperature.

-

Test a range of solvents, from non-polar (e.g., hexanes, heptane) to moderately polar (e.g., isopropanol, ethanol).[7] A binary solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[8]

-

-

Induce Nucleation:

-

Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.[9][10] This creates microscopic imperfections that can serve as nucleation sites.

-

Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.[9] You can also create seed crystals by dipping a glass rod in the solution and allowing the solvent to evaporate.[9]

-

-

Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals that trap impurities.[9][10] Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

-

Co-crystallization: If the compound has acidic or basic functionalities, forming a salt can sometimes facilitate crystallization.[7]

Workflow for Inducing Crystallization:

Caption: Decision workflow for inducing crystallization of oily difluoro-beta-hydroxy esters.

Question 3: I am concerned about the thermal stability of my difluoro-β-hydroxy ester during purification by distillation. What precautions should I take?

Answer:

β-hydroxy esters can be prone to elimination of water upon heating, especially if acidic or basic impurities are present. The presence of α-fluoro substituents can influence this reactivity.

Underlying Causes and Mechanistic Considerations:

-

Acid/Base Catalyzed Elimination: Trace amounts of acid or base can catalyze the elimination of the β-hydroxyl group to form an α,β-unsaturated ester.

-

Thermal Decomposition: At high temperatures, the molecule itself may undergo decomposition.

Step-by-Step Troubleshooting Protocol:

-

Use Vacuum Distillation: To minimize the required temperature, always perform distillations of difluoro-β-hydroxy esters under reduced pressure.

-

Ensure a Neutral pH: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash to remove the bicarbonate. Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Short-Path Distillation: For small quantities or high-boiling point compounds, a short-path distillation apparatus (Kugelrohr) is ideal as it minimizes the distance the vapor has to travel and reduces the potential for decomposition on hot glass surfaces.[11]

-

Monitor the Temperature Carefully: Use an oil bath or heating mantle with a temperature controller to ensure a stable and controlled heating rate. Record both the pot temperature and the head temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my difluoro-β-hydroxy ester?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

-

19F NMR Spectroscopy: This is a powerful tool for analyzing fluorinated compounds. The chemical shift, multiplicity, and integration of the fluorine signals can confirm the structure and identify any fluorine-containing impurities.

-

1H and 13C NMR Spectroscopy: Essential for confirming the overall structure and identifying non-fluorinated impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a fluorinated stationary phase, can provide excellent separation of diastereomers and other impurities.[4][5] Mass spectrometry (LC-MS) can be coupled for identification of impurities.[12]

-

Gas Chromatography (GC): For volatile esters, GC can be a sensitive method for purity analysis.[13][14]

-

Total Organic Fluorine (TOF) Analysis: This technique can quantify the total amount of organic fluorine in a sample, which can be useful for assessing overall purity with respect to fluorine-containing species.[15][16]

Q2: Can I use recrystallization as the primary purification method for my crude difluoro-β-hydroxy ester?

A2: It is possible, but often challenging for crude reaction mixtures. Recrystallization is most effective when the desired compound is the major component and the impurities have significantly different solubilities.[17] It is generally recommended to first perform a preliminary purification by column chromatography to remove the bulk of the impurities and then use recrystallization to achieve high purity.

Q3: Are there any specific safety precautions I should take when working with difluoro-β-hydroxy esters?

A3: While the specific toxicity of every difluoro-β-hydroxy ester is not known, it is prudent to handle all fluorinated organic compounds with care. Some simple fluorinated organic molecules, like sodium fluoroacetate, are highly toxic.[18] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of vapors or contact with skin. Review the Safety Data Sheet (SDS) for any known hazards of your specific compound or its precursors.

References

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.

- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.

- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.

- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH.

- Separating Fluorine and 9-fluroenone with TLC and Column Chromatography - Odinity.

- 3.6F: Troubleshooting - Chemistry LibreTexts.